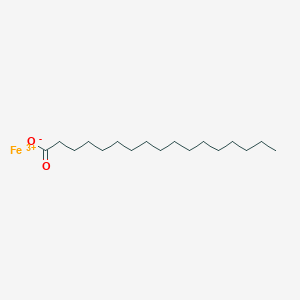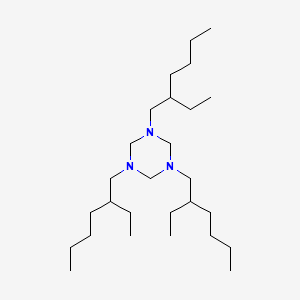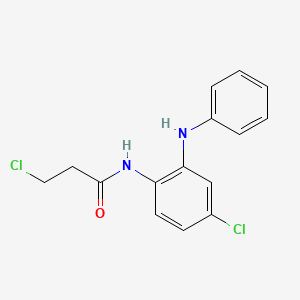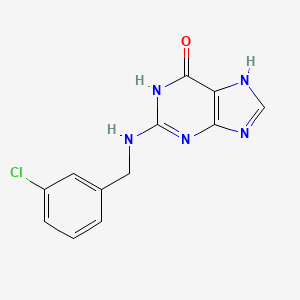
9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- is a compound that belongs to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields .
Vorbereitungsmethoden
The synthesis of 9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- typically involves the reaction of 6-chloropurine with 3-chlorobenzylamine under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like DMSO, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted purines and their derivatives.
Wissenschaftliche Forschungsanwendungen
9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including its interaction with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Wirkmechanismus
The mechanism of action of 9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as casein kinase I isoform gamma-1 and tyrosine-protein kinase Mer, which play crucial roles in cellular signaling and regulation . By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- can be compared with other similar compounds, such as:
6-Amino-9H-purin-2-ol: This compound has a similar purine structure but with an amino group at position 6 and a hydroxyl group at position 2.
2-Amino-6-chloropurine: This compound features an amino group at position 2 and a chlorine atom at position 6, making it structurally similar but with different functional groups.
The uniqueness of 9H-Purin-6-ol, 2-(((3-chlorophenyl)methyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
123994-84-3 |
|---|---|
Molekularformel |
C12H10ClN5O |
Molekulargewicht |
275.69 g/mol |
IUPAC-Name |
2-[(3-chlorophenyl)methylamino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H10ClN5O/c13-8-3-1-2-7(4-8)5-14-12-17-10-9(11(19)18-12)15-6-16-10/h1-4,6H,5H2,(H3,14,15,16,17,18,19) |
InChI-Schlüssel |
USSCTAIMYJJKTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NC3=C(C(=O)N2)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



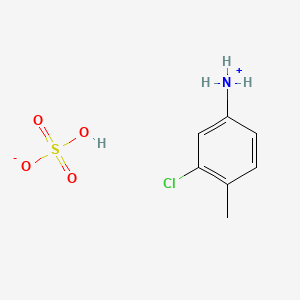
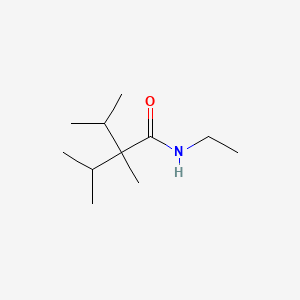
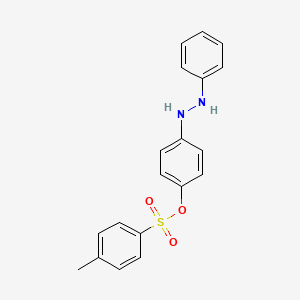
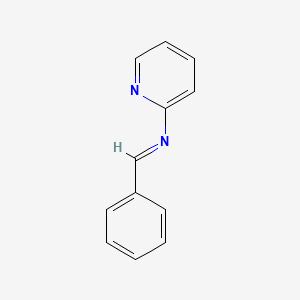

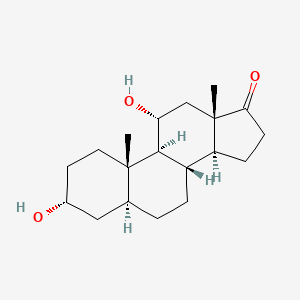
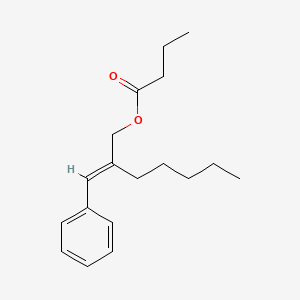

![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
